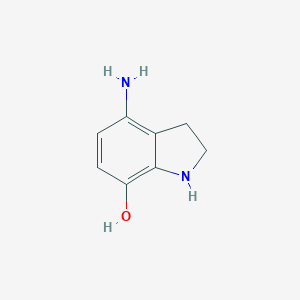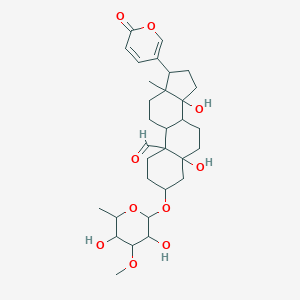
Physodine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physodine A is a natural product that is isolated from the marine sponge, Haliclona sp. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Due to its potential therapeutic applications, physodine A has gained significant attention from the scientific community.
作用机制
The mechanism of action of physodine A is not fully understood. However, it is believed that it exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
Physodine A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to possess antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
One advantage of using physodine A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its various biological activities make it a versatile compound that can be used in a wide range of experiments. However, one limitation of using physodine A is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
未来方向
There are several future directions for research on physodine A. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in treating various inflammatory diseases. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for physodine A.
合成方法
Physodine A is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed by researchers. The most effective synthesis method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the two aromatic rings.
科学研究应用
Physodine A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases such as arthritis. Physodine A has also been shown to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, it has been found to possess anti-microbial properties, which can be useful in the development of new antibiotics.
属性
CAS 编号 |
122188-47-0 |
|---|---|
产品名称 |
Physodine A |
分子式 |
C31H44O10 |
分子量 |
576.7 g/mol |
IUPAC 名称 |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3 |
InChI 键 |
IYIDZTVCBFMPEN-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
同义词 |
physodine A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



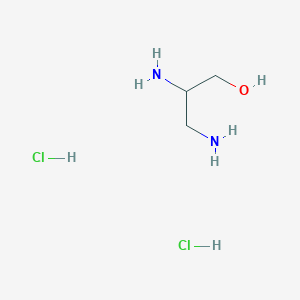
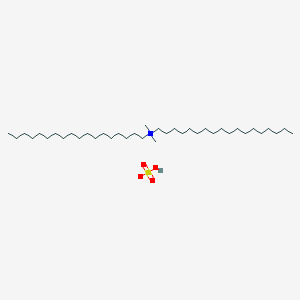
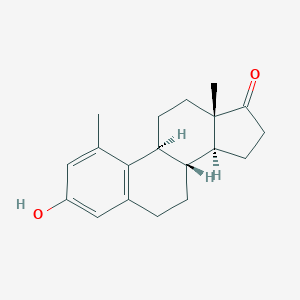
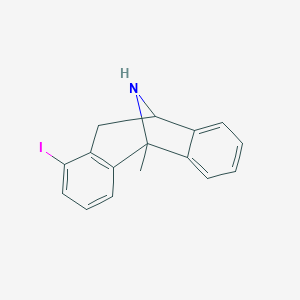
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
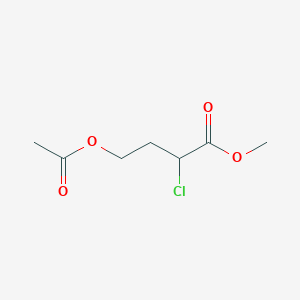
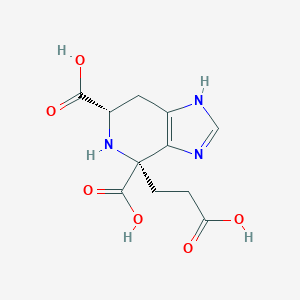
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
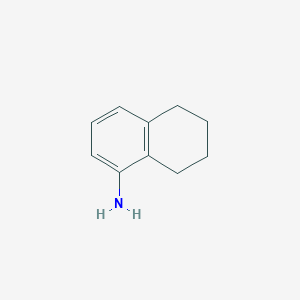
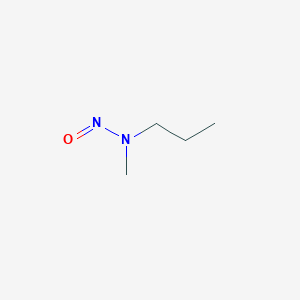
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
